molecular formula C7H14N2 B13579632 (3-Cyclohexenylmethyl)hydrazine CAS No. 13324-54-4

(3-Cyclohexenylmethyl)hydrazine

Cat. No.: B13579632
CAS No.: 13324-54-4
M. Wt: 126.20 g/mol
InChI Key: KBSFNBVPRCQFRC-UHFFFAOYSA-N
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Description

(3-Cyclohexenylmethyl)hydrazine is an organic compound that features a hydrazine functional group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclohexenylmethyl)hydrazine typically involves the reaction of cyclohexenylmethyl halides with hydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Cyclohexenylmethyl Halide+HydrazineThis compound+Hydrogen Halide\text{Cyclohexenylmethyl Halide} + \text{Hydrazine} \rightarrow \text{this compound} + \text{Hydrogen Halide} Cyclohexenylmethyl Halide+Hydrazine→this compound+Hydrogen Halide

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclohexenylmethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding hydrazones or azines.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are employed.

Major Products Formed

    Oxidation: Formation of hydrazones or azines.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydrazines.

Scientific Research Applications

(3-Cyclohexenylmethyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Cyclohexenylmethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound may also interact with DNA, leading to potential genotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylhydrazine: Similar structure but lacks the double bond in the cyclohexene ring.

    Phenylhydrazine: Contains a phenyl group instead of a cyclohexenyl group.

    Methylhydrazine: Contains a methyl group instead of a cyclohexenylmethyl group.

Uniqueness

(3-Cyclohexenylmethyl)hydrazine is unique due to the presence of the cyclohexene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The double bond in the cyclohexene ring can participate in additional chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

13324-54-4

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

cyclohex-3-en-1-ylmethylhydrazine

InChI

InChI=1S/C7H14N2/c8-9-6-7-4-2-1-3-5-7/h1-2,7,9H,3-6,8H2

InChI Key

KBSFNBVPRCQFRC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CNN

Origin of Product

United States

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